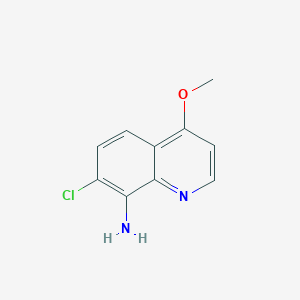

7-Chloro-4-methoxyquinolin-8-amine

Beschreibung

7-Chloro-4-methoxyquinolin-8-amine (CAS: 1394083-96-5) is a quinoline derivative characterized by a chloro substituent at position 7, a methoxy group at position 4, and an amine group at position 6. This compound is of interest in medicinal chemistry due to the quinoline scaffold's prevalence in antimalarial and anticancer agents .

Eigenschaften

Molekularformel |

C10H9ClN2O |

|---|---|

Molekulargewicht |

208.64 g/mol |

IUPAC-Name |

7-chloro-4-methoxyquinolin-8-amine |

InChI |

InChI=1S/C10H9ClN2O/c1-14-8-4-5-13-10-6(8)2-3-7(11)9(10)12/h2-5H,12H2,1H3 |

InChI-Schlüssel |

NPJSYJVVPWPROX-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C2C=CC(=C(C2=NC=C1)N)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Substituent Position Isomer: 4-Chloro-6-methoxyquinolin-8-amine

A positional isomer, 4-Chloro-6-methoxyquinolin-8-amine (CAS: 266336-49-6), differs in the placement of the chloro and methoxy groups. Key comparisons include:

The isomer’s distinct substitution pattern likely impacts solubility, bioavailability, and target binding.

7-Chloroquinolin-4-amine Derivatives

describes N-substituted 7-chloroquinolin-4-amine derivatives (e.g., compounds 7a–7d), which share the 7-Cl and 4-NH₂ groups but lack the 8-NH₂ and 4-OCH₃ moieties. Key distinctions include:

- Synthetic Routes: These derivatives were synthesized via Buchwald-Hartwig amination using Pd catalysts (e.g., Pd(dba)₂, BINAP), achieving yields of 50–92% .

- Physical Properties : Melting points for 7a–7d range from 160–227°C, influenced by bulky adamantyl groups. The parent compound’s melting point is unspecified but could be lower due to reduced steric hindrance .

8-Methoxyquinazoline Derivatives

and highlight 8-methoxyquinazoline analogs (e.g., compound 13 and 18C), which replace the quinoline core with a quinazoline system. Comparative insights:

The quinazoline derivatives exhibit higher synthetic yields (e.g., 97.6% for compound 13) due to optimized coupling conditions (e.g., THF, K₂CO₃) . This suggests that the quinoline-quinazoline core difference significantly impacts reaction efficiency.

Piperazine-Modified 7-Chloroquinoline Amines

describes N-(2-(4-Benzhydrylpiperazin-1-yl)ethyl)-7-chloroquinolin-4-amine (4), which introduces a piperazine-ethyl chain at the 4-amine. Comparisons:

- Bioactivity: Piperazine moieties enhance solubility and receptor affinity in antimalarial compounds, implying that this compound’s 8-NH₂ group may limit such modifications .

Research Implications

- Synthetic Challenges: The 8-amine group in this compound may complicate regioselective synthesis compared to 4-amine derivatives.

- Bioactivity Gaps : While analogs like 8-methoxyquinazolines show promise in oncology, the target compound’s biological profile remains underexplored.

- Structural Optimization : Introducing solubilizing groups (e.g., morpholine in ’s analog) could enhance the parent compound’s drug-likeness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.